molecular formula C18H19BrN2O4S2 B2630971 5-bromo-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)thiophene-2-sulfonamide CAS No. 1251584-19-6

5-bromo-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)thiophene-2-sulfonamide

Cat. No. B2630971
CAS RN: 1251584-19-6
M. Wt: 471.38
InChI Key: NGVJTQKOHXNVJB-UHFFFAOYSA-N
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Description

The compound “5-bromo-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)thiophene-2-sulfonamide” is a complex organic molecule that contains several functional groups and structural features. It includes a thiophene ring, a sulfonamide group, and a bromine atom, among other features . It’s unique structure offers potential applications in various fields, including pharmaceuticals, organic synthesis, and drug discovery.


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups . The exact structure would depend on the specific arrangement and connectivity of these groups.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of reactive groups like the bromine atom and the sulfonamide could potentially make it a participant in various types of organic reactions .

Scientific Research Applications

  • Antimicrobial and Antitumor Activities : Sulfonamide derivatives have been synthesized and evaluated for their potential as antimicrobial and antitumor agents. For instance, compounds with thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives exhibited high activity against liver, colon, and lung cancer cell lines, as well as against Gram-positive and Gram-negative bacteria (Hafez et al., 2017).

  • Inhibition of Carbonic Anhydrase : Benzo[b]thiophene-2-sulfonamide derivatives have been explored for their ability to inhibit ocular carbonic anhydrase, potentially useful in treating glaucoma. Some derivatives, such as 6-hydroxybenzo[b]thiophene-2-sulfonamide and its acetate ester, were identified as potent ocular hypotensive agents (Graham et al., 1989).

  • Synthesis of Cyclic Sulfonamides : Novel cyclic sulfonamides have been synthesized through intramolecular Diels-Alder reactions, showcasing the versatility of sulfonamides in synthetic chemistry and the potential for developing new therapeutic agents (Greig et al., 2001).

  • Insecticidal Applications : Some sulfonamide thiazole derivatives have been identified as potential insecticidal agents against the cotton leafworm, indicating the utility of sulfonamide derivatives in agricultural applications (Soliman et al., 2020).

  • Synthesis of Heterocyclic Compounds : Sulfonamide derivatives have facilitated the synthesis of diverse heterocyclic compounds, such as imidazo[1,2-a]pyridines and thiazol-5-ylsulfonamides, demonstrating the role of sulfonamides in expanding chemical libraries for pharmaceutical research (Rozentsveig et al., 2013).

properties

IUPAC Name

5-bromo-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O4S2/c19-16-6-7-17(26-16)27(23,24)20-12-4-5-15-14(11-12)18(22)21-9-2-1-3-13(21)8-10-25-15/h4-7,11,13,20H,1-3,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVJTQKOHXNVJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)CCOC3=C(C2=O)C=C(C=C3)NS(=O)(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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